molecular formula C28H46N2O2 B1263761 Hookerianamide J

Hookerianamide J

Cat. No. B1263761
M. Wt: 442.7 g/mol
InChI Key: UBWMSSICUOCSHT-BJHCZKLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hookerianamide J is a steroid alkaloid that is 5alpha-preg-16-ene substituted by a hydroxy group at position 4, a N,N-dimethylamino group at position 20 and a N-senecoylamino group at position 3 (the 3beta,4beta,20S stereoisomer). Isolated from Sarcococca hookeriana, it exhibits antileishmanial and antibacterial activities. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, an antileishmanial agent, an antibacterial agent and a plant metabolite. It is a steroid alkaloid, a secondary alcohol, an enamide and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid. It derives from a hydride of a 5alpha-pregnane.

Scientific Research Applications

Cholinesterase Inhibition

Hookerianamide J, a steroidal alkaloid isolated from Sarcococca hookeriana, has been found to display significant cholinesterase inhibitory activity. This bioactivity is crucial in the context of treating neurological disorders like Alzheimer's disease, where cholinesterase inhibitors are often used to increase the levels of neurotransmitters in the brain (Devkota et al., 2008).

Antibacterial and Antileishmanial Properties

In addition to its cholinesterase inhibiting properties, this compound has shown potential in combating bacterial infections and leishmaniasis. Its efficacy against specific bacterial strains such as Bacillus subtilis and its leishmanicidal activity highlight its potential as a therapeutic agent in infectious diseases (Devkota et al., 2008).

properties

Molecular Formula

C28H46N2O2

Molecular Weight

442.7 g/mol

IUPAC Name

N-[(3S,4R,5R,8R,9S,10R,13S,14S)-17-[(1S)-1-(dimethylamino)ethyl]-4-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C28H46N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h10,16,18-19,21-24,26,32H,8-9,11-15H2,1-7H3,(H,29,31)/t18-,19-,21-,22-,23-,24-,26+,27+,28+/m0/s1

InChI Key

UBWMSSICUOCSHT-BJHCZKLTSA-N

Isomeric SMILES

C[C@@H](C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)NC(=O)C=C(C)C)C)C)N(C)C

Canonical SMILES

CC(C1=CCC2C1(CCC3C2CCC4C3(CCC(C4O)NC(=O)C=C(C)C)C)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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